3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one
Overview
Description
3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one is a chemical compound . It belongs to the class of 1,5-naphthyridines , which are heterocycles that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been a topic of research for many years . Alkyl halides, for instance, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including this compound, involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Scientific Research Applications
Synthesis and Functionalization
Differential Functionalization through Cross-Couplings : A study by Montoir et al. (2014) showcases a practical synthesis approach for 1,6-naphthyridin-2(1H)-ones, starting from specific aldehydes. The research emphasizes the sequential, site-selective Suzuki–Miyaura cross-coupling reactions, enabling the creation of highly functionalized naphthyridones with good yields. This method highlights the versatility of naphthyridine derivatives in organic synthesis, offering a pathway for the synthesis of complex organic molecules (David Montoir, Alain Tonnerre, M. Duflos, M. Bazin, 2014).
Green Chemistry Approaches
Catalyst-Free Synthesis in Aqueous Medium : Mukhopadhyay et al. (2011) reported an innovative, one-pot, catalyst-free synthesis of 1,2-dihydro[1,6]naphthyridines from methyl ketones, amines, and malononitrile in water. This eco-friendly approach avoids the use of expensive catalysts and toxic solvents, marking an important step towards sustainable chemistry practices (C. Mukhopadhyay, Paramita Das, R. Butcher, 2011).
Fluorescence and Detection Applications
Fluorescence Properties for DNA Detection : Okuma et al. (2017) synthesized 1,4-dihydrodibenzo[b,h][1,6]naphthyridines and explored their UV/vis absorbance and fluorescence properties. These compounds, upon methylation, showed enhanced fluorescence intensities when interacting with double-stranded DNA, suggesting their potential as turn-on type detectors for DNA/RNA in PAGE gels (K. Okuma, A. Oba, Risa Kuramoto, et al., 2017).
Novel Heterocyclic Derivatives
Novel Annulated Products and Biological Activity : Research by Deady and Devine (2006) explored the synthesis of novel heterocyclic systems derived from aminonaphthyridinones. This work resulted in the creation of new compounds with potential biological activities, showcasing the role of naphthyridine derivatives in developing new therapeutic agents (L. Deady, Shane M. Devine, 2006).
Future Directions
The future directions for the study and application of 3-Iodo-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one could involve further exploration of its synthesis methods, reactivity, and potential biological activities. Given the significance of 1,5-naphthyridine derivatives in medicinal chemistry , there may be potential for the development of new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives are known to play a significant role in cell biology and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
The synthesis of 1,5-naphthyridines involves reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Pharmacokinetics
Similar compounds have shown good secondary pharmacology and physicochemical properties and excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds have shown reduced effects on human bone marrow progenitor cells in vitro .
Action Environment
Some similar processes can be run under solvent-free conditions .
Properties
IUPAC Name |
3-iodo-5-methyl-1H-1,6-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGRMUYBFGNPMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C(=O)N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257457 | |
Record name | 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407532-87-9 | |
Record name | 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1407532-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Naphthyridin-2(1H)-one, 3-iodo-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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